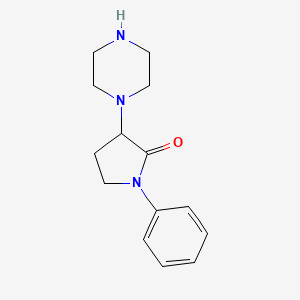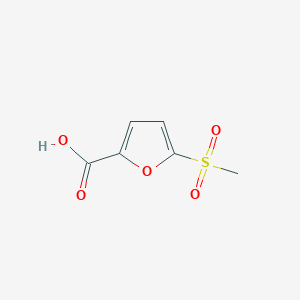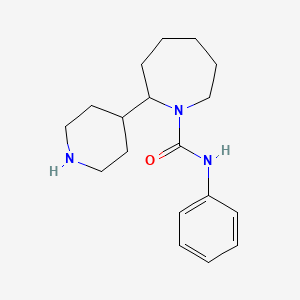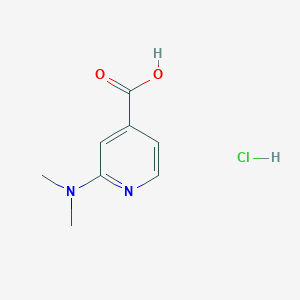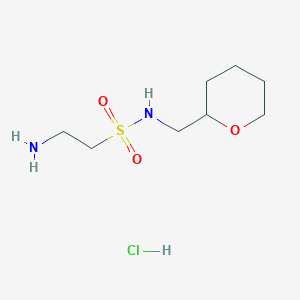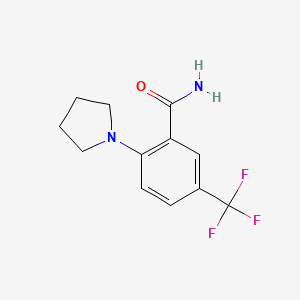
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide
Übersicht
Beschreibung
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide is a powder with a molecular weight of 258.24 . Its IUPAC name is 2-(1-pyrrolidinyl)-5-(trifluoromethyl)benzamide .Wissenschaftliche Forschungsanwendungen
Microfluidic Synthesis
This compound plays a role in the microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization . The process is green and efficient, carried out under mild conditions without using metals, and is significant for the synthesis of complex organic molecules.
Organic Synthesis
In organic synthesis, 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide is involved in the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles through cascade reactions of N-substituted piperidines . This showcases its versatility in creating diverse organic structures.
Pharmacological Research
The compound finds use in pharmacology as a precursor for various bioactive molecules. Its trifluoromethyl group is particularly valuable for creating compounds with enhanced biological activity .
Proteomics Research
In proteomics, this benzamide derivative is utilized for studying protein interactions and functions. Its structural features allow for the modification of peptides and proteins, aiding in proteomic analyses .
Chemical Engineering
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide: is significant in chemical engineering research, where it’s used in the development of new synthetic pathways and processes, contributing to more efficient and sustainable chemical production methods .
Industrial Applications
The compound’s robust chemical structure makes it suitable for industrial applications, where it can be used as an intermediate in the synthesis of various materials and chemicals .
Zukünftige Richtungen
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the design and synthesis of new pyrrolidine compounds, including 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide, for the treatment of various human diseases .
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-yl-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)8-3-4-10(9(7-8)11(16)18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLWAIKULLYRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)
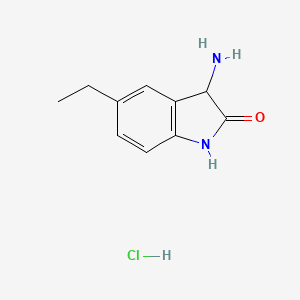
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1524999.png)
